molecular formula C11H12N4O4S B032127 (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate CAS No. 75105-16-7

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate

Cat. No. B032127
CAS RN: 75105-16-7
M. Wt: 296.3 g/mol
InChI Key: FDDHBHCTFISHSD-UHFFFAOYSA-N
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Description

The compound "(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate" belongs to a class of chemicals that are significant in various chemical syntheses and applications, especially in pharmaceuticals and materials science. Its detailed study encompasses synthesis methods, molecular structure elucidation, reactivity profiles, and property characterization.

Synthesis Analysis

The synthesis of complex cyclic compounds containing aminobenzenesulfonamide derivatives, which are structurally related to the compound , involves advanced organic synthesis techniques. Kaneda (2020) reviewed methods such as the Nicholas and Pauson-Khand reactions for creating polyheterocyclic compounds and highlighted the significance of aminobenzenesulfonamide derivatives in both organic synthesis and pharmaceutical developments (Kaneda, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated through techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography. The unique feature of this compound, including its amino and sulfonyl functional groups attached to a pyrimidinyl core, plays a critical role in its chemical behavior and interactions.

Chemical Reactions and Properties

The reactivity and chemical behavior of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate can be inferred from studies on related compounds. For instance, its amino and hydroxy groups may participate in various chemical reactions, including nucleophilic substitution, condensation, and complexation with metals, similar to other sulfonamide derivatives.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular structure. The presence of both hydrophobic (4-methylbenzenesulfonate) and hydrophilic (amino and hydroxy groups) parts suggests that it may exhibit amphiphilic properties, affecting its solubility and interaction with solvents.

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards electrophiles or nucleophiles are influenced by the compound's functional groups. The amino group can act as a base, while the hydroxy group may exhibit acidic properties. The sulfonyl group could potentially increase the compound's reactivity towards nucleophilic substitution reactions.

Scientific Research Applications

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes (AOPs) are a set of chemical treatments designed to remove recalcitrant compounds from water. While the specific compound of interest was not directly mentioned, the review on the degradation of acetaminophen by AOPs might offer insights into similar processes that could apply to the degradation or transformation of complex organic compounds, including sulfonates like the one . This work summarized various AOP systems, their mechanisms, and by-products, highlighting the potential of AOPs in treating challenging pollutants (Qutob et al., 2022).

Synthesis of Novel Compounds

Research focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide provides an example of the types of chemical research and applications that might involve complex sulfonates. The study discusses the development of new chemical reactions and the potential pharmaceutical applications of these synthesized compounds, indicating the broad utility of sulfonamide derivatives in drug discovery and organic synthesis (Kaneda, 2020).

Analytical Methods in Antioxidant Activity

The review on analytical methods used in determining antioxidant activity presents a comprehensive overview of tests for assessing antioxidant properties of compounds. Although not directly related to the compound , this research highlights the importance of understanding the physicochemical properties and biological activities of compounds, which could be relevant when considering the antioxidant potential of sulfonate derivatives (Munteanu & Apetrei, 2021).

Sulfonamide-Based Medicinal Chemistry

A review on sulfonamide-based medicinal chemistry discusses the development and applications of sulfonamide derivatives in various therapeutic areas. This work provides insights into the chemical modifications and biological activities of sulfonamide compounds, offering a context for understanding how similar chemical frameworks might be applied in scientific research and drug development (Shichao et al., 2016).

properties

IUPAC Name

(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHBHCTFISHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minoxidil Impurity D

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